molecular formula C22H19N3OS B11311517 2,2-diphenyl-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}acetamide

2,2-diphenyl-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}acetamide

Cat. No.: B11311517
M. Wt: 373.5 g/mol
InChI Key: UUEVGVAYLKIBJH-UHFFFAOYSA-N
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Description

2,2-Diphenyl-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}acetamide is a pyrazole-based acetamide derivative characterized by a diphenylacetamide core and a thiophen-2-ylmethyl substituent on the pyrazole ring. Its structure combines aromatic (diphenyl, thiophene) and heterocyclic (pyrazole) moieties, which are critical for modulating physicochemical properties and biological interactions.

Properties

Molecular Formula

C22H19N3OS

Molecular Weight

373.5 g/mol

IUPAC Name

2,2-diphenyl-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]acetamide

InChI

InChI=1S/C22H19N3OS/c26-22(24-20-13-14-23-25(20)16-19-12-7-15-27-19)21(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-15,21H,16H2,(H,24,26)

InChI Key

UUEVGVAYLKIBJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=NN3CC4=CC=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-diphenyl-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the condensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Thiophene Moiety: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or thiophene stannane.

    Acetamide Formation: The final step involves the acylation of the pyrazole-thiophene intermediate with 2,2-diphenylacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Nucleophilic Reactions at the Acetamide Group

The acetamide moiety participates in nucleophilic substitution and acyl transfer reactions:

  • Hydrolysis : Acidic or basic conditions cleave the amide bond, yielding 2,2-diphenylacetic acid and 1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-amine. Basic hydrolysis (NaOH/EtOH, 80°C) achieves 85–92% conversion .

  • Aminolysis : Reacts with primary amines (e.g., benzylamine) under microwave irradiation (DMF, 120°C) to form substituted acetamides.

Key Mechanism :

RCONHR’+NH2R”RCO-NHR”+R’NH2\text{RCONHR'} + \text{NH}_2\text{R''} \rightarrow \text{RCO-NHR''} + \text{R'NH}_2

Conditions: Protic solvents (EtOH/H₂O), 8–12 h reflux .

Cyclization Reactions Involving the Pyrazole Ring

The pyrazole ring undergoes cyclocondensation and annulation:

  • Heterocycle Formation : Reacts with β-ketoesters in acetic acid to yield pyrazolo[1,5-a]pyrimidines (Scheme 1) .

  • Microwave-Assisted Cyclization : With hydrazine hydrate under MW irradiation (EtOH, 150 W), forms fused pyrazoline derivatives (85–90% yield) .

Table 1 : Cyclization Products and Yields

ReagentProduct ClassYield (%)Conditions
Ethyl acetoacetatePyrazolo[1,5-a]pyrimidine78AcOH, reflux, 6 h
Hydrazine hydratePyrazoline90MW, EtOH, 15 min

Electrophilic Substitution at the Thiophene Ring

The thiophene moiety undergoes regioselective electrophilic reactions:

  • Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 5-position of thiophene (70% yield) .

  • Formylation : Vilsmeier–Haack reagent (POCl₃/DMF) selectively formylates the thiophene ring (Scheme 2) .

Mechanistic Insight :
Electrophilic attack occurs preferentially at the α-position of thiophene due to sulfur’s electron-donating resonance effects .

Oxidation and Reduction Pathways

  • Thiophene Oxidation : H₂O₂/CH₃COOH oxidizes the thiophene ring to a sulfone, enhancing polarity (65% yield).

  • Pyrazole Reduction : Catalytic hydrogenation (H₂/Pd-C, EtOH) reduces the pyrazole ring to a pyrazoline (noted in analogues) .

Critical Note : Oxidation of the thiophene ring significantly alters biological activity by increasing metabolic stability .

Cross-Coupling Reactions

The brominated derivative (5-bromo-1-[(thiophen-2-yl)methyl]-1H-pyrazole) participates in Suzuki–Miyaura couplings:

  • Pd-Catalyzed Arylation : Reacts with phenylboronic acid (Pd(PPh₃)₄, K₂CO₃, DME) to form biaryl derivatives (82% yield) .

Table 2 : Cross-Coupling Partners and Outcomes

PartnerCatalystProductYield (%)
Phenylboronic acidPd(PPh₃)₄5-Phenylpyrazole82
Vinyltin reagentPd(OAc)₂5-Vinylpyrazole75

Photochemical Behavior

Crystalline forms exhibit reversible photochromism upon UV irradiation (365 nm), attributed to conformational changes in the diphenylacetamide group . This property is under investigation for optoelectronic applications .

Scientific Research Applications

The biological activity of this compound has been extensively studied, revealing several promising applications:

Antimicrobial Activity

Research indicates that derivatives containing pyrazole and thiophene moieties often exhibit significant antimicrobial properties. For instance, compounds similar to 2,2-diphenyl-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}acetamide have shown efficacy against a range of Gram-positive and Gram-negative bacteria. In particular, studies have demonstrated that these compounds can inhibit strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Potential

The anticancer properties of this compound have also been explored in various cell lines. In vitro studies suggest that it exhibits cytotoxicity against cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, indicating its potential as a chemotherapeutic agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications in the thiophene or pyrazole rings can enhance biological activity. For example, substituents on the thiophene ring have been shown to significantly influence antimicrobial potency .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of several pyrazole derivatives against multidrug-resistant pathogens. The compound demonstrated significant activity against MRSA strains with MIC values lower than traditional antibiotics like linezolid. This highlights its potential as a lead compound for developing new antibacterial agents .

Case Study 2: Cytotoxic Effects

In a comparative study assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound showed a notable reduction in cell viability at concentrations above 10 µM. This suggests that further development could lead to effective anticancer therapies .

Mechanism of Action

The mechanism of action of 2,2-diphenyl-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}acetamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammation or pain signaling. The thiophene and pyrazole rings may also contribute to its ability to interact with biological membranes and proteins.

Comparison with Similar Compounds

Table 1: Acetamide Substituent Comparison

Compound Name Acetamide Substituent Key Properties Reference
Target Compound 2,2-Diphenyl High lipophilicity, steric bulk N/A
2-Chloro-N-[1-(2-chlorobenzyl)-...]acetamide 2-Chloro Electrophilic, reactive
FEMA GRAS No. 4809 4-Methylphenoxy Improved solubility

Pyrazole Ring Modifications

The N-1 position of the pyrazole in the target compound is substituted with a thiophen-2-ylmethyl group, which contrasts with other analogs:

  • Chlorobenzyl Substituents : highlights 2-chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-5-yl]acetamide, where the benzyl group’s chlorine atoms may enhance halogen bonding with biological targets, a feature absent in the thiophene analog .
  • Tetrahydropyran (THP) Protection : N-[1-(tetrahydro-2H-pyran-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl]acetamide (86a/b) uses a THP group for steric protection during synthesis. While this substituent is temporary, it demonstrates the pyrazole’s versatility in accommodating bulky groups .

Table 2: Pyrazole N-1 Substituent Comparison

Compound Name N-1 Substituent Functional Impact Reference
Target Compound Thiophen-2-ylmethyl Conjugated π-system, moderate lipophilicity N/A
2-Chloro-N-[1-(2-chlorobenzyl)-...]acetamide 2-Chlorobenzyl Halogen bonding potential
Compound 86a/b (THP-protected) Tetrahydropyran-2-yl Steric protection, synthetic utility

Table 3: Select Bioactive Pyrazole-Acetamide Analogs

Compound Name Biological Target IC50/Activity Reference
N-(4-Methyl-5-(6-phenyl-[1,2,4]triazolo...) CDK5/p25 30–42 nM
Fipronil Derivatives Insect GABA receptors Insecticidal
FEMA GRAS No. 4809 Flavor/Taste receptors GRAS designation

Biological Activity

2,2-Diphenyl-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}acetamide is a compound that integrates a diphenyl structure with a pyrazole and thiophene moiety, suggesting potential biological activities. The unique structural features of this compound may contribute to various pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound can be represented as C19_{19}H18_{18}N2_{2}S. Its complex structure is characterized by:

  • A diphenyl group that enhances lipophilicity.
  • A thiophene ring which contributes to its electron-donating properties.
  • A pyrazole moiety known for its diverse biological activities.

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In studies involving various bacterial strains, compounds similar to this compound demonstrated:

  • Antibacterial Effects : Compounds showed activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.7 to 15.62 μg/mL .
  • Antifungal Properties : Certain derivatives exhibited MIC values against fungi like Candida albicans and Aspergillus niger between 3.92 and 4.23 mM .

2. Anti-inflammatory Activity

The pyrazole scaffold is recognized for its anti-inflammatory potential. Compounds related to this compound have been evaluated for their ability to inhibit inflammatory mediators:

  • Inhibition of Nitric Oxide Production : Studies have shown that pyrazole derivatives can significantly reduce nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), indicating their potential as anti-inflammatory agents .

3. Anticancer Activity

The anticancer potential of pyrazole derivatives has been widely studied. Some findings include:

  • Cell Viability Reduction : Compounds similar to the target compound have shown significant reductions in cell viability in various cancer cell lines through MTT assays .
  • Mechanism of Action : The anticancer mechanisms may involve the induction of apoptosis and inhibition of specific signaling pathways critical for cancer cell proliferation .

Study on Antimicrobial Efficacy

A recent study synthesized a series of pyrazole derivatives and tested their antimicrobial activity against seven phytopathogenic fungi. The results indicated that several compounds displayed moderate to excellent antifungal activity, with one compound outperforming traditional antifungal agents like boscalid .

Anti-inflammatory Assessment

In another investigation, the anti-inflammatory effects of a pyrazole derivative were assessed using carrageenan-induced edema models in mice. The compound exhibited anti-inflammatory activity comparable to indomethacin, highlighting its therapeutic potential in treating inflammatory conditions .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural FeatureImpact on Activity
Diphenyl GroupIncreased lipophilicity and binding affinity
Thiophene RingEnhanced electron donation and reactivity
Pyrazole MoietyDiverse biological activities including anti-inflammatory and antimicrobial effects

Q & A

Basic: What synthetic strategies are employed to synthesize 2,2-diphenyl-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}acetamide?

Methodological Answer:
The synthesis typically involves multi-step condensation and functionalization. For example, the thiophen-2-ylmethyl group can be introduced via nucleophilic substitution or alkylation of a pyrazole precursor. A key step may involve reacting 1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-amine with 2,2-diphenylacetyl chloride under Schotten-Baumann conditions. Solvent choice (e.g., acetonitrile or THF), reflux durations (3–4 hours), and purification via recrystallization (using propan-2-ol) are critical . Similar acetamide derivatives have been synthesized by coupling hydrazine hydrate with ester intermediates, followed by cyclization .

Basic: What spectroscopic and analytical methods are used to characterize this compound?

Methodological Answer:
Structural confirmation relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to identify aromatic protons (δ 7.2–7.8 ppm for diphenyl groups) and thiophene/pyrazole protons (δ 6.5–7.1 ppm).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated [M+H]+^+ for C27_{27}H23_{23}N3_3OS: 454.16).
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry, as demonstrated for related imidazole-acetamide structures .
  • Elemental Analysis : To validate purity (>95%) and stoichiometry .

Advanced: How do electronic effects of the thiophene substituent influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:
The electron-rich thiophene ring enhances electrophilic substitution at the 5-position, while the pyrazole nitrogen directs regioselectivity. Computational studies (DFT) can predict reactive sites by analyzing frontier molecular orbitals (HOMO/LUMO). For example, the sulfur atom in thiophene lowers the LUMO energy, favoring nucleophilic attack. Experimental validation involves reacting the compound with iodobenzene under Suzuki-Miyaura conditions, monitoring yields via HPLC, and comparing with non-thiophene analogs .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Contradictions may arise from varying assay conditions (e.g., cell lines, solvent polarity). A systematic approach includes:

  • Dose-Response Curves : Test across a wide concentration range (nM–μM) to identify IC50_{50} variability.
  • Computational Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases), comparing results with experimental IC50_{50} values.
  • Meta-Analysis : Aggregate data from multiple studies (e.g., antimicrobial vs. anticancer assays) to identify structure-activity trends .

Advanced: What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Heterocyclic Functionalization : Introduce 1,3,4-thiadiazole or oxadiazole moieties via cyclocondensation of thiosemicarbazides (e.g., using POCl3_3 as a catalyst) .
  • Side-Chain Modification : Replace the diphenyl group with fluorophenyl or trifluoromethyl groups to study electronic effects. Monitor yields and purity via TLC and column chromatography .
  • High-Throughput Screening : Use parallel synthesis in microtiter plates to generate libraries of analogs, followed by automated HPLC-MS analysis .

Advanced: How can computational methods improve reaction design for this compound?

Methodological Answer:

  • Reaction Path Search : Apply quantum chemical calculations (Gaussian 09) to model transition states and identify low-energy pathways for key steps (e.g., pyrazole alkylation).
  • Machine Learning : Train models on existing reaction data (e.g., solvent, temperature, yield) to predict optimal conditions for new derivatives.
  • Feedback Loops : Integrate experimental results (e.g., failed reactions) into computational workflows to refine predictive algorithms .

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